molecular formula C10H11F2NO2S2 B2380557 4-(3,5-Difluorophenyl)sulfonylthiomorpholine CAS No. 2327064-41-3

4-(3,5-Difluorophenyl)sulfonylthiomorpholine

Cat. No.: B2380557
CAS No.: 2327064-41-3
M. Wt: 279.32
InChI Key: SYYZLBLGJGUIJF-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)sulfonylthiomorpholine is a chemical compound characterized by the presence of a sulfonyl group attached to a thiomorpholine ring, with two fluorine atoms substituted on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluorophenyl)sulfonylthiomorpholine typically involves the reaction of 3,5-difluorobenzenesulfonyl chloride with thiomorpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)sulfonylthiomorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced under specific conditions to yield thiol derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,5-Difluorophenyl)sulfonylthiomorpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonyl group.

    Industry: Used in the development of materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)sulfonylthiomorpholine involves its interaction with molecular targets through its sulfonyl group. This group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity. The fluorine atoms enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Difluorophenyl)thiomorpholine
  • 4-(3,5-Difluorophenyl)sulfonylpiperidine
  • 4-(3,5-Difluorophenyl)sulfonylmorpholine

Uniqueness

4-(3,5-Difluorophenyl)sulfonylthiomorpholine is unique due to the presence of both sulfonyl and thiomorpholine groups, which confer distinct chemical reactivity and biological activity. The difluorophenyl group further enhances its stability and potential for specific interactions with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-(3,5-difluorophenyl)sulfonylthiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2S2/c11-8-5-9(12)7-10(6-8)17(14,15)13-1-3-16-4-2-13/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYZLBLGJGUIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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